![molecular formula C25H21ClN2S B2435530 1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole CAS No. 339277-02-0](/img/structure/B2435530.png)
1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole is a synthetic organic compound characterized by its unique imidazole core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and materials science. The presence of the allyl, chlorobenzyl, and diphenyl groups contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
The synthesis of 1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Core: The imidazole ring is often synthesized through the condensation of glyoxal with an amine and an aldehyde under acidic conditions.
Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, where an allyl halide reacts with the imidazole derivative in the presence of a base.
Attachment of the Chlorobenzyl Group: The chlorobenzyl group is typically introduced through a nucleophilic substitution reaction, where the imidazole derivative reacts with a chlorobenzyl halide.
Final Assembly: The final product is obtained by coupling the intermediate compounds through a sulfanyl linkage, often using thiol reagents under controlled conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing advanced techniques such as continuous flow synthesis and automated reaction monitoring.
Analyse Chemischer Reaktionen
1-Allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, converting the compound into its corresponding reduced forms.
Substitution: The chlorobenzyl group can undergo nucleophilic substitution reactions, where nucleophiles replace the chlorine atom, forming new derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form complex biaryl structures.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, strong acids or bases for substitution reactions, and specific oxidizing or reducing agents for redox reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1-Allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of new drugs targeting specific diseases.
Industry: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1-Allyl-2-[(4-chlorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole can be compared with similar compounds such as:
1-Allyl-2-[(4-methylbenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole: This compound has a methyl group instead of a chlorine atom, which may alter its reactivity and biological activity.
1-Allyl-2-[(4-bromobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole:
1-Allyl-2-[(4-fluorobenzyl)sulfanyl]-4,5-diphenyl-1H-imidazole: The fluorine atom can enhance the compound’s stability and bioavailability.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-4,5-diphenyl-1-prop-2-enylimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2S/c1-2-17-28-24(21-11-7-4-8-12-21)23(20-9-5-3-6-10-20)27-25(28)29-18-19-13-15-22(26)16-14-19/h2-16H,1,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCPZGAZFKDCECH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=C(N=C1SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Ethyl 3-[(2,6-dimethylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxylate](/img/structure/B2435447.png)
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2435449.png)
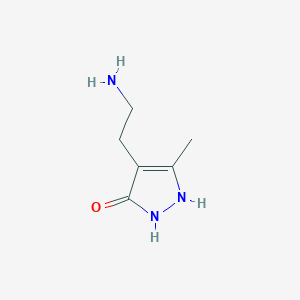
![N-(2-hydroxypropyl)-8-(4-methoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2435454.png)
![4-ethyl-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2435455.png)
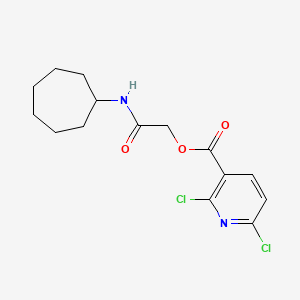
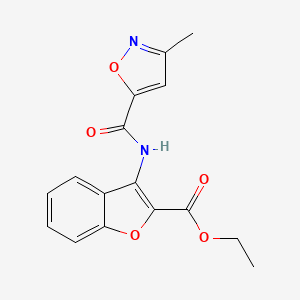
![4-tert-butyl-N-{5-[(carbamoylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2435462.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2435465.png)
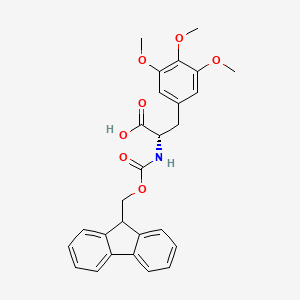
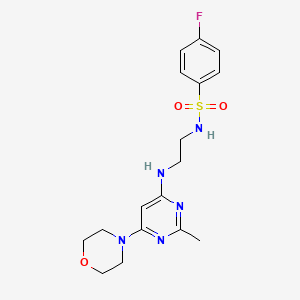
![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(4-(trifluoromethoxy)phenyl)methanone](/img/structure/B2435469.png)
![N-(tetrahydro-2H-pyran-4-yl)-N-(thiophen-2-ylmethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2435470.png)
